Cas no 113162-36-0 (Methyl 4-fluoro-1H-indole-2-carboxylate)

113162-36-0 structure

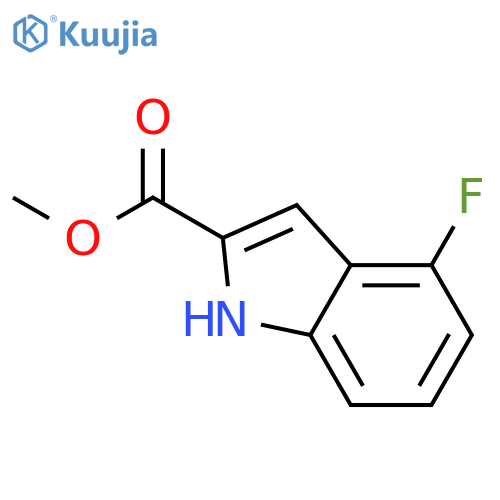

商品名:Methyl 4-fluoro-1H-indole-2-carboxylate

CAS番号:113162-36-0

MF:C10H8FNO2

メガワット:193.174426078796

MDL:MFCD06653401

CID:1070406

PubChem ID:4715435

Methyl 4-fluoro-1H-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-fluoro-1H-indole-2-carboxylate

- 1H-Indole-2-carboxylic acid, 4-floro-, Methyl ester

- 1H-Indole-2-carboxylic acid, 4-fluoro-, methyl ester

- 4-fluoro-1H-indole-2-carboxylic acid methyl ester

- 4-Fluoroindole-2-carboxylic acid methyl ester

- AC1NFXGL

- AC1Q43NH

- ACMC-20efi0

- CTK0D0347

- Methyl 4-fluoro-2-indolecarboxylate

- methyl-4-fluoroindole-carboxylate

- SureCN2323348

- MFCD06653401

- EN300-30755

- AKOS000124003

- DB-431348

- DTXSID90405863

- Z316185864

- JXXLBPLHQYAPLH-UHFFFAOYSA-N

- methyl4-fluoro-1H-indole-2-carboxylate

- 113162-36-0

- DS-17801

- SB14984

- F52675

- STK504660

- ALBB-007607

- BBL022471

- SCHEMBL2323348

- CS-0030010

- SY112391

- A894470

-

- MDL: MFCD06653401

- インチ: InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3

- InChIKey: JXXLBPLHQYAPLH-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CC2=C(C=CC=C2N1)F

計算された属性

- せいみつぶんしりょう: 193.05394

- どういたいしつりょう: 193.05390666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- PSA: 42.09

Methyl 4-fluoro-1H-indole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M14260-100mg |

Methyl 4-fluoro-1H-indole-2-carboxylate |

113162-36-0 | 95% | 100mg |

¥180.0 | 2022-04-27 | |

| Enamine | EN300-30755-0.5g |

methyl 4-fluoro-1H-indole-2-carboxylate |

113162-36-0 | 95.0% | 0.5g |

$19.0 | 2025-02-20 | |

| Enamine | EN300-30755-10.0g |

methyl 4-fluoro-1H-indole-2-carboxylate |

113162-36-0 | 95.0% | 10.0g |

$56.0 | 2025-02-20 | |

| Chemenu | CM240889-250mg |

Methyl 4-fluoro-1H-indole-2-carboxylate |

113162-36-0 | 95% | 250mg |

$68 | 2022-06-14 | |

| Chemenu | CM240889-1g |

Methyl 4-fluoro-1H-indole-2-carboxylate |

113162-36-0 | 95% | 1g |

$162 | 2022-06-14 | |

| Enamine | EN300-30755-2.5g |

methyl 4-fluoro-1H-indole-2-carboxylate |

113162-36-0 | 95.0% | 2.5g |

$20.0 | 2025-02-20 | |

| Ambeed | A145694-25g |

Methyl 4-fluoro-1H-indole-2-carboxylate |

113162-36-0 | 95% | 25g |

$133.0 | 2024-04-26 | |

| Ambeed | A145694-250mg |

Methyl 4-fluoro-1H-indole-2-carboxylate |

113162-36-0 | 95% | 250mg |

$6.0 | 2024-04-26 | |

| Chemenu | CM240889-5g |

Methyl 4-fluoro-1H-indole-2-carboxylate |

113162-36-0 | 95% | 5g |

$119 | 2023-02-03 | |

| TRC | M219175-100mg |

Methyl 4-Fluoro-1H-indole-2-carboxylate |

113162-36-0 | 100mg |

$ 50.00 | 2022-06-04 |

Methyl 4-fluoro-1H-indole-2-carboxylate 関連文献

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

113162-36-0 (Methyl 4-fluoro-1H-indole-2-carboxylate) 関連製品

- 348-36-7(Ethyl 5-fluoro-1H-indole-2-carboxylate)

- 399-68-8(4-fluoro-1H-indole-2-carboxylic acid)

- 167631-84-7(Methyl 5-fluoro-1H-indole-2-carboxylate)

- 169674-34-4(ethyl 5,6-difluoro-1H-indole-2-carboxylate)

- 348-37-8(Ethyl 6-fluoro-1H-indole-2-carboxylate)

- 136818-43-4(Methyl 6-fluoro-1H-indole-2-carboxylate)

- 348-32-3(Ethyl 4-fluoro-1H-indole-2-carboxylate)

- 394222-99-2(Methyl 4,6-difluoro-1H-indole-2-carboxylate)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:113162-36-0)Methyl 4-fluoro-1H-indole-2-carboxylate

清らかである:99%

はかる:100g

価格 ($):395.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:113162-36-0)Methyl 4-fluoro-1H-indole-2-carboxylate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ